molecular formula C18H20N2O2 B12036612 N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide

Cat. No.: B12036612
M. Wt: 296.4 g/mol
InChI Key: VUEQRBPAMCJWEI-XDHOZWIPSA-N
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Description

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is derived from the condensation reaction between 2-hydroxynaphthaldehyde and cyclohexanecarboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide typically involves the condensation reaction of 2-hydroxynaphthaldehyde with cyclohexanecarboxamide in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to around 70°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The hydroxyl group on the naphthalene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Mechanism of Action

The mechanism of action of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide involves its interaction with biological macromolecules. The compound can bind to metal ions, forming complexes that can interact with enzymes and proteins. These interactions can inhibit the activity of enzymes such as adenylate kinase and peptide deformylase, leading to antimicrobial effects . Additionally, the compound’s ability to intercalate into DNA strands can disrupt DNA replication and transcription, contributing to its anticancer properties .

Comparison with Similar Compounds

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide can be compared with other Schiff bases derived from naphthaldehyde:

These compounds share similar structural motifs but differ in their specific applications and properties, highlighting the unique aspects of this compound.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C18H20N2O2/c21-17-11-10-13-6-4-5-9-15(13)16(17)12-19-20-18(22)14-7-2-1-3-8-14/h4-6,9-12,14,21H,1-3,7-8H2,(H,20,22)/b19-12+

InChI Key

VUEQRBPAMCJWEI-XDHOZWIPSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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